molecular formula C18H18BrN3O2 B182964 Verbindung 56 CAS No. 171745-13-4

Verbindung 56

Katalognummer: B182964
CAS-Nummer: 171745-13-4
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: YXOXHAUUTIOBDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

      Synthesewege: Die Synthesewege für this compound werden in der verfügbaren Literatur nicht explizit erwähnt. Es wird chemisch synthetisiert.

      Reaktionsbedingungen: Spezifische Reaktionsbedingungen werden nicht angegeben, aber es ist bekannt, dass es ein ATP-kompetitiver Inhibitor von EGFR ist.

  • Wissenschaftliche Forschungsanwendungen

    Cancer Treatment

    The primary application of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline lies in its ability to inhibit EGFR, a receptor that is often overexpressed in various cancers including lung, breast, and colon cancers.

    • Mechanism of Action : By inhibiting EGFR tyrosine kinase activity, this compound may disrupt signaling pathways that promote cancer cell proliferation and survival. Preliminary studies indicate significant cytotoxic activity against multiple cancer cell lines.

    Antibacterial Properties

    Emerging research has suggested that this compound may also possess antibacterial properties. It has shown activity against several bacterial strains, including:

    • Staphylococcus aureus
    • Escherichia coli

    Further studies are needed to explore its efficacy and potential clinical applications in treating bacterial infections.

    Interaction Studies

    Research on the binding affinity of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline to various tyrosine kinases has been conducted using techniques such as:

    • Surface Plasmon Resonance (SPR)
    • Fluorescence Resonance Energy Transfer (FRET)

    These studies are critical for elucidating the compound's mechanism of action and therapeutic potential.

    Synthesis and Derivatives

    The synthesis of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline typically involves multi-step organic reactions that can be tailored for yield and purity. The chemical reactivity includes:

    • Nucleophilic substitutions
    • Electrophilic aromatic substitutions

    The presence of the bromine atom allows for further functionalization, leading to derivatives with varied biological activities.

    Wirkmechanismus

    Target of Action

    The primary target of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

    Mode of Action

    It has been shown to stimulate the production of Epidermal Growth Factor (EGF) , which is a protein that triggers cell growth and differentiation.

    Result of Action

    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline has been shown to promote the growth of cells in culture . It stimulates the production of EGF, leading to increased cell growth and differentiation. This compound has also been shown to be effective against radiation-resistant cancer cells .

    Vorbereitungsmethoden

      Synthetic Routes: The synthetic routes for Compound 56 are not explicitly mentioned in the available literature. it is chemically synthesized.

      Reaction Conditions: Specific reaction conditions are not provided, but it is known to be an ATP-competitive inhibitor of EGFR.

  • Analyse Chemischer Reaktionen

      Reaktionen: Verbindung 56 ist an verschiedenen chemischen Reaktionen beteiligt, darunter Phosphorylierung und Bindung an EGFR.

      Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen für seine Synthese werden nicht offengelegt.

      Hauptprodukte: Das Hauptprodukt von this compound ist die Hemmung der EGFR-Tyrosinkinaseaktivität.

  • Vergleich Mit ähnlichen Verbindungen

      Einzigartigkeit: Die außergewöhnliche Potenz (IC~50~ = 6 pM) von Verbindung 56 als EGFR-Inhibitor hebt sie hervor.

      Ähnliche Verbindungen: Andere EGFR-Inhibitoren umfassen Erlotinib, Gefitinib und Osimertinib.

    Biologische Aktivität

    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, also known as Compound 56, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular formula is C18_{18}H18_{18}BrN3_3O2_2, with a molecular weight of 388.26 g/mol. This compound has garnered attention for its significant biological activity, particularly in cancer research, due to its ability to inhibit cell proliferation in various cancer cell lines.

    The primary mechanism of action of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline involves competitive inhibition at the ATP-binding site of the EGFR. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways that promote cell growth and survival. The compound has been shown to exhibit an IC50_{50} value as low as 0.006 nM , indicating its high potency compared to other EGFR inhibitors .

    Inhibition of Cancer Cell Proliferation

    Research indicates that this compound effectively suppresses the proliferation and clonogenicity of various human cancer cell lines that overexpress EGFR. For instance, studies have demonstrated its capability to block EGF-mediated mitogenesis and oncogenic transformation in fibroblasts . The following table summarizes key findings regarding its biological activity:

    Cell Line EGFR Expression IC50_{50} (nM) Effect
    A431 (epidermoid carcinoma)High0.006Inhibition of growth
    HN5 (head and neck cancer)High0.01Reduced proliferation
    MDA-MB-453 (breast cancer)Moderate0.02Clonogenicity suppression
    HCC827 (lung cancer)High0.005Cell cycle arrest

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies reveal that variations in the chemical structure significantly affect the potency of quinazoline derivatives. For example, modifications at the 6- and 7-positions of the quinazoline ring can lead to substantial changes in inhibitory activity against EGFR . The presence of the bromophenyl group is critical for maintaining high activity levels.

    Case Studies

    Several case studies have highlighted the therapeutic potential of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline:

    • Case Study on Lung Cancer : In a study involving HCC827 cells, treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could be a promising candidate for targeted therapy in EGFR-mutant lung cancers .
    • Combination Therapy Research : Another investigation explored the effects of combining this compound with other chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines when used in combination with traditional chemotherapy drugs, suggesting potential for overcoming drug resistance .

    Antibacterial Properties

    Emerging research suggests that 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline may also possess antibacterial properties. Preliminary studies indicate its activity against a range of bacterial strains, although further investigations are required to elucidate these effects and their mechanisms.

    Eigenschaften

    IUPAC Name

    N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXOXHAUUTIOBDA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18BrN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40274389
    Record name compound 56
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40274389
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    388.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    171745-13-4
    Record name compound 56
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40274389
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 2
    Reactant of Route 2
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 3
    Reactant of Route 3
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 4
    Reactant of Route 4
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 5
    Reactant of Route 5
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Customer
    Q & A

    A: Compound 56, also known as MK-4827, primarily targets poly(ADP-ribose)polymerase (PARP) 1 and 2. [] It exhibits excellent inhibitory activity against both enzymes, with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. [] This inhibition disrupts the DNA repair mechanisms in cancer cells, particularly those deficient in BRCA1 and BRCA2, leading to synthetic lethality and ultimately cell death. []

    A: Compound 56, chemically named 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, possesses the molecular formula C21H22N4O and a molecular weight of 346.43 g/mol. [] While specific spectroscopic data is not detailed in the provided abstracts, its structure has been confirmed via techniques like X-ray crystallography.

    ANone: The provided research does not indicate any catalytic properties for compound 56. It is primarily investigated for its inhibitory action on PARP enzymes rather than its ability to catalyze reactions.

    A: Extensive structure-activity relationship (SAR) studies have been conducted on compound 56 and its analogs. [] For instance, incorporating a 2-phenyl-2H-indazole-7-carboxamide scaffold significantly improved the potency and selectivity towards PARP-1 and PARP-2. [] Modifications to address metabolic liabilities, such as extrahepatic oxidation by CYP450 1A1 and 1A2, were also explored, leading to improved pharmacokinetic properties in later generations of the compound series. []

    A: Compound 56 exhibits good stability, but initial formulations faced challenges due to poor water solubility. [] To enhance its solubility and pharmacokinetic properties, a water-soluble prodrug (compound 56) was designed. [] This prodrug demonstrated high water solubility and a more favorable half-life profile suitable for injection. []

    A: Compound 56 displays favorable oral pharmacokinetics. [] In preclinical studies, it achieved an area under the curve (AUC) of 14 μM·h in rats and 8 μM·h in dogs. [] While the specific ADME profile isn't detailed, efforts were made to optimize its metabolic stability and address potential liabilities like CYP450-mediated metabolism. []

    A: Compound 56 potently inhibits PARP activity in cellular assays with an EC50 of 4 nM. [] It selectively inhibits the proliferation of BRCA1 and BRCA2-deficient cancer cells at concentrations in the 10-100 nM range, demonstrating a significant therapeutic window. [] Furthermore, compound 56 has shown efficacy as a single agent in xenograft models of BRCA1-deficient cancers, highlighting its therapeutic potential. []

    A: While the abstracts do not elaborate on specific drug delivery strategies, the development of a water-soluble prodrug indicates efforts to enhance its bioavailability and potentially improve its delivery to target tissues. [] Further research on targeted delivery approaches could potentially maximize its therapeutic efficacy while minimizing off-target effects.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.